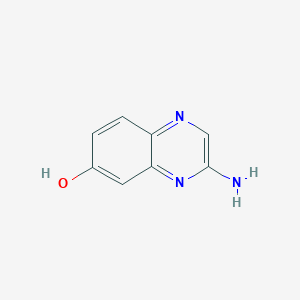![molecular formula C9H6N2O B11917372 2H-Pyrrolo[3,2-E]benzoxazole CAS No. 77482-56-5](/img/structure/B11917372.png)
2H-Pyrrolo[3,2-E]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Oxazolo[4,5-e]indole: is a heterocyclic compound that features a fused ring system combining an oxazole and an indole moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The oxazole ring is known for its biological activity, while the indole ring is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Oxazolo[4,5-e]indole typically involves the construction of the oxazole ring followed by the formation of the indole moiety. One common method involves the condensation of an appropriate amino alcohol with a carboxylic acid derivative to form the oxazole ring. This is followed by cyclization with an indole precursor under acidic or basic conditions.
For example, the condensation of 2-aminophenol with glyoxylic acid can form the oxazole ring, which can then be cyclized with an indole derivative under acidic conditions to yield 2H-Oxazolo[4,5-e]indole .
Industrial Production Methods
Industrial production of 2H-Oxazolo[4,5-e]indole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are chosen to minimize costs and environmental impact. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Oxazolo[4,5-e]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, typically at the C-3 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of oxazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2H-Oxazolo[4,5-e]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H-Oxazolo[4,5-e]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the indole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
2H-Oxazolo[4,5-e]indole can be compared with other similar compounds, such as:
2-Oxindole: Another heterocyclic compound with a fused ring system, but with different biological activities and applications.
Benzoxazole: Contains a benzene ring fused to an oxazole ring, with distinct chemical properties and uses.
Indole-3-carboxaldehyde: An indole derivative with different reactivity and applications in organic synthesis.
The uniqueness of 2H-Oxazolo[4,5-e]indole lies in its combined oxazole and indole moieties, which confer a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
77482-56-5 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2H-pyrrolo[3,2-e][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-9(11-5-12-8)6-3-4-10-7(1)6/h1-4H,5H2 |
InChI Key |
PMOVBDKOOVMFPE-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C3=CC=NC3=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)

![(2-Methyl-1H-imidazo[4,5-c]pyridin-4-yl)methanamine](/img/structure/B11917309.png)
![3aH-Cyclopenta[b]quinoxaline](/img/structure/B11917321.png)





![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine](/img/structure/B11917360.png)

![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 1,7-dihydro-2,5-dimethyl-](/img/structure/B11917380.png)


